molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

Cat. No.: B1361347
CAS No.: 216985-67-0
M. Wt: 269.7 g/mol
InChI Key: LLLITEMJLQKDAX-UHFFFAOYSA-N
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Description

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing aromatic compounds that have significant applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a chloro-substituted benzo[b]thiophene ring attached to an amino-acetic acid moiety.

Mechanism of Action

Target of Action

The primary targets of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid are currently unknown. This compound is a derivative of benzo[b]thiophene , a heterocyclic compound, which has been used in the synthesis of various bioactive compounds . .

Biochemical Pathways

Benzo[b]thiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect a wide range of biochemical pathways

Biochemical Analysis

Biochemical Properties

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by interfering with the cell’s DNA repair mechanisms and promoting oxidative stress . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. For instance, the compound can inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At high doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis, thereby affecting cellular energy production . Additionally, it can modulate the levels of reactive oxygen species and other metabolites, impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound can be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can impact gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid is unique due to the presence of both the chloro-substituted benzo[b]thiophene ring and the amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLITEMJLQKDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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